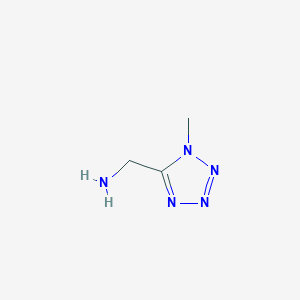

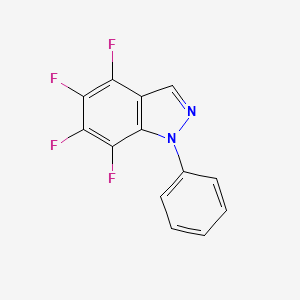

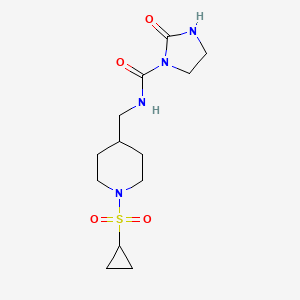

![molecular formula C17H12ClN5O B2456407 6-[(3-Chlorophenyl)methyl]-3-phenyltriazolo[4,5-d]pyrimidin-7-one CAS No. 892479-43-5](/img/structure/B2456407.png)

6-[(3-Chlorophenyl)methyl]-3-phenyltriazolo[4,5-d]pyrimidin-7-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Pyrido[2,3-d]pyrimidines are a class of compounds that have shown a wide range of biological activity, including antiproliferative, antimicrobial, anti-inflammatory, analgesic, hypotensive, and antihistaminic activities . They are an emerging scaffold in medicinal chemistry .

Synthesis Analysis

Methods have been developed for the synthesis of new pyrido[2,3-d]pyrimidine derivatives. When heated under reflux with MeONa in BuOH, 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides, are transformed into pyrido[2,3-d]pyrimidin-5-one derivatives .Molecular Structure Analysis

The molecular structure of pyrido[2,3-d]pyrimidines involves a six-membered heterocyclic compound containing two nitrogen atoms at the 1st and 3rd positions .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of pyrido[2,3-d]pyrimidines involve cyclization processes. For example, when 5-acetyl-4-aminopyrimidines are heated under reflux with MeONa in BuOH and acylated with carboxylic anhydrides or acid chlorides, they are transformed into pyrido[2,3-d]pyrimidin-5-one derivatives .科学的研究の応用

The pyridopyrimidine moiety combines pyridine and pyrimidine rings, resulting in four possible skeletons based on the nitrogen atom’s position in pyridine. These compounds have attracted attention due to their biological potential. Notably, the pyridopyrimidine scaffold appears in relevant drugs and has been studied extensively for new therapies .

Biological Activity and Synthetic Routes

Let’s explore the specific applications and synthetic routes for this compound:

5-Methyl-6-([methyl(3,4,5-trimethoxyphenyl)amino]methyl)pyrido[2,3-d]pyrimidine-2,4-diamine: This compound has been associated with dihydrofolate reductase (DHFR) as a target. DHFR is crucial for DNA synthesis and cell proliferation. Investigating its potential as an antifolate or anticancer agent is essential .

Palbociclib: Palbociclib, developed by Pfizer, is a breast cancer drug. It contains a pyridopyrimidine core and inhibits cyclin-dependent kinases (CDKs), leading to cell cycle arrest and tumor growth suppression .

Dilmapimod: Dilmapimod, another pyridopyrimidine-based molecule, shows potential activity against rheumatoid arthritis. Its mechanism of action involves modulating inflammatory pathways .

Antiproliferative Effects: Compounds 5a, 5b, and 5d exhibit antiproliferative effects against various cancer cell lines, including leukemia, non-small cell lung cancer, colon cancer, melanoma, ovarian cancer, and renal cancer .

Acetylcholine Release: A newly synthesized pyrazoline derivative, 4-(3-hydroxyphenyl)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one, enhances acetylcholine release at cholinergic synapses. This neurotransmitter release is crucial for neural signal transmission .

作用機序

Target of Action

These include dihydrofolate reductase (DHFR), various kinases such as tyrosine-protein kinase, and the biotin carboxylase . These targets play crucial roles in cellular processes like cell division, signal transduction, and metabolic reactions.

Mode of Action

It’s known that receptor tyrosine kinases (rtks), a common target of pyridopyrimidines, are activated by ligand-induced dimerization or oligomerization . The ligand attached to the extracellular domain stabilizes the generation of active dimers, which activates protein tyrosine kinases .

Biochemical Pathways

The inhibition of dhfr, a common target of pyridopyrimidines, can disrupt the folate pathway, affecting dna synthesis and cell division .

Pharmacokinetics

It’s known that the degree of lipophilicity of a drug can influence its ability to diffuse into cells .

Result of Action

Pyridopyrimidines are known to exhibit a wide range of biological activities, including antiproliferative, antimicrobial, anti-inflammatory, and analgesic effects .

特性

IUPAC Name |

6-[(3-chlorophenyl)methyl]-3-phenyltriazolo[4,5-d]pyrimidin-7-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12ClN5O/c18-13-6-4-5-12(9-13)10-22-11-19-16-15(17(22)24)20-21-23(16)14-7-2-1-3-8-14/h1-9,11H,10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKRGFRUBEUTOIQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C3=C(C(=O)N(C=N3)CC4=CC(=CC=C4)Cl)N=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12ClN5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-[(3-Chlorophenyl)methyl]-3-phenyltriazolo[4,5-d]pyrimidin-7-one | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-([1]benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-(3-chloro-4-methylphenyl)acetamide](/img/structure/B2456327.png)

![2-(3-methoxyphenoxy)-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide](/img/structure/B2456330.png)

![6-Methoxy-2-(2-morpholinoethyl)-1-(thiophen-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2456334.png)

![N-{4-[(2-hydroxycyclohexyl)oxy]phenyl}acetamide](/img/structure/B2456341.png)

![2-chloro-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2456342.png)